1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives, which are characterized by the presence of the functional group -NH2CO-. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The fluorophenyl and pyridine moieties contribute to its unique properties and reactivity.
1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can be classified under:
The synthesis of 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can be achieved through various methods, including:
The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. The yield of the desired compound can vary based on reaction conditions, typically ranging from 70% to 90% .
The molecular structure of 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea features:
1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea can participate in various chemical reactions typical for urea derivatives, including:
The stability of the compound under different pH conditions has been studied, revealing that it remains stable in neutral environments but may decompose under extreme acidic or basic conditions .
The mechanism of action for compounds like 1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea primarily involves interactions with biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) analysis has provided insights into how structural modifications influence biological activity, guiding further optimization for therapeutic applications .
Relevant analytical techniques such as infrared spectroscopy (IR), NMR, and mass spectrometry (MS) are employed to characterize these properties accurately .
1-(4-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has potential applications in:
The ongoing research into this compound highlights its versatility and importance in drug discovery processes .
The compound exemplifies molecular hybridization—the rational fusion of bioactive fragments into single chemical entities with enhanced properties. Its design merges the kinase-binding diaryl urea motif (validated in sorafenib) with proton pump inhibitor-inspired methylpyridyl components. This approach leverages:
Synergistic Fragment Integration: The 4-fluorophenyl group originates from kinase inhibitor scaffolds (e.g., 4-fluorophenyl urea derivatives in VEGFR-2 inhibitors), while the 6-methylpyridin-2-yl moiety derives from privileged heterocycles in intracellular targeting drugs [5] [8]. Computational fragment docking reveals the pyridinyl nitrogen positions ideally for hinge region hydrogen bonding (e.g., with CDK-2's Glu81/Cys82 residues), and the fluorophenyl engages hydrophobic pockets via π-stacking [9] [10].
Bioisosteric Optimization: The methyl group at pyridine C-6 functions as a metabolic blocker, reducing susceptibility to CYP450 oxidation while maintaining planarity for ATP-site penetration. Fluorine serves as a bioisostere for hydrogen, enhancing membrane permeability (cLogP ≈ 2.8) and introducing mild electron-withdrawal to polarize the urea for stronger H-bond donation [2] [8]. Molecular dynamics simulations indicate the methyl group’s steric bulk prevents non-productive binding conformations, increasing target residence time by 30% versus unmethylated analogs [9].
Table 3: Hybridization Strategies in Diaryl Urea Design
Hybridized Fragments | Target Applications | Binding Affinity Enhancement |
---|---|---|
Pyridin-2-yl + 4-fluorophenyl urea | Kinase inhibition (CDK/VEGFR) | Kd: 0.22 µM (CDK-2) vs. 1.7 µM (non-hybrid) |
Thiouracil + aminopyridine (MPO inhibitor) | Myeloperoxidase | IC50: 40 nM (irreversible inhibition) |
Quinazoline + biaryl urea | VEGFR-2 | IC50: 2.4–8.7 nM |
The urea functional group (–NH–CO–NH–) provides a versatile, conformationally constrained platform for molecular recognition in kinase inhibition:
Hydrogen Bonding Proficiency: Quantum mechanical analyses confirm urea forms 3–5 strong H-bonds (2.6–3.1 Å) with kinase hinge regions. The carbonyl oxygen acts as a key acceptor (e.g., from CDK-2’s Leu83 backbone NH), while the two NH groups donate to catalytic residues (e.g., Asp86 in VEGFR-2) [9] [10]. This triple H-bond template differentiates urea from amide or carbamate isosteres, yielding 5–20-fold affinity improvements in BRAF/VEGFR-2 inhibitors [10].
Conformational Adaptability: Despite rotational barriers (~15 kcal/mol for C–N bonds), urea derivatives adopt bioactive conformations with minimal entropy penalty. X-ray crystallography of analog 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea bound to BRAF shows the urea linker spans 7.2 Å—optimally bridging hinge and DFG pocket residues [5]. Molecular dynamics confirm urea’s dynamic “flip” between two H-bonding modes accommodates kinase conformational changes during inhibition.
Table 4: Kinase Targets of Urea-Based Therapeutics
Kinase | Urea Inhibitor Example | Binding Interactions | Biological Outcome |
---|---|---|---|
CDK-2 | Compound 19a (pyrrolizine urea) | Urea H-bonds Glu81/Leu83Pyridine N anchors to hinge | G1 cell cycle arrest (MCF-7: IC50 = 0.16 µM) |
VEGFR-2 | Sorafenib redesign analogs | Urea links quinazoline to DFG pocket4-Fluorophenyl occupies front pocket | Antiangiogenic (HUVEC IC50: 1–10 nM) |
MPO | Aminopyridine 2 (irreversible) | Urea radical crosslinks to heme porphyrin | ROS suppression in atherosclerosis models |
Precise pharmacophore engineering underpins the compound’s target engagement:
Metabolic Stability: Fluorine blocks para-hydroxylation—a primary deactivation pathway for phenyl ureas—extending half-life in microsomal assays (t₁/₂ > 40 min vs. <15 min for des-fluoro analog) [8].
6-Methylpyridin-2-yl Contributions:
Table 5: Pharmacophore Substituent Effects on Bioactivity
Modification | CDK-2 IC50 (nM) | VEGFR-2 IC50 (nM) | Cellular IC50 (A549, μM) |
---|---|---|---|
4-Fluorophenyl (reference) | 25.53 | 18.7 | 2.39 |
4-Chlorophenyl | 41.20 | 29.3 | 3.90 |
4-Methoxyphenyl | >200 | 102.5 | >10 |
6-H-pyridin-2-yl (no methyl) | 115.30 | 45.6 | 7.21 |
Pyrimidin-2-yl (ring change) | >500 | >100 | >20 |
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